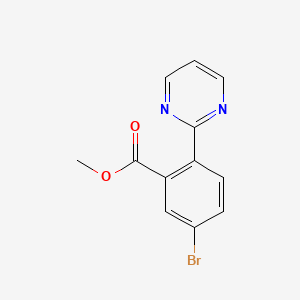![molecular formula C13H13NO3 B13867560 Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate](/img/structure/B13867560.png)
Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is characterized by its unique structure, which includes a tetrahydropyrano ring fused to an indole core, making it a subject of interest in synthetic organic chemistry and medicinal research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate typically involves the magnesiation of 1-(phenylsulfonyl)indole followed by treatment with allylbromide. The product is then converted into [2-allyl-1-(phenylsulfonyl)-1H-indol-3-yl]methanol, which upon exposure to mercury(II) acetate and sodium borohydride, affords the desired tetrahydropyrano[4,3-b]indole .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indoles .
Aplicaciones Científicas De Investigación
Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Its derivatives may be used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit cell proliferation by arresting the cell cycle at the G0/G1 phase, inducing apoptosis through disruption of mitochondrial membrane potential, accumulation of reactive oxygen species, and activation of the caspase cascade . The compound significantly inhibits regulators of the PI3K/AKT/mTOR pathway, suggesting its involvement in apoptosis .
Comparación Con Compuestos Similares
1,3,4,9-tetrahydropyrano[3,4-b]indoles: These compounds share a similar core structure but differ in the position and nature of substituents.
2- and 3-aryl indoles: These compounds have aryl groups attached to the indole ring, offering different chemical and biological properties.
Benzofuro[3,2-b]indoles: These compounds feature a fused benzofuran ring, providing unique reactivity and applications.
Uniqueness: Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple biological pathways and its potential therapeutic applications make it a valuable compound for further research .
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-16-13(15)8-2-3-11-9(6-8)10-7-17-5-4-12(10)14-11/h2-3,6,14H,4-5,7H2,1H3 |
Clave InChI |
RDGRBBXUGFUPIG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)NC3=C2COCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl]-2-piperidin-1-yl-1H-pyrimidin-6-one](/img/structure/B13867488.png)


![N'-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13867515.png)
![[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride](/img/structure/B13867521.png)

![1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol](/img/structure/B13867528.png)
![2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide](/img/structure/B13867529.png)





